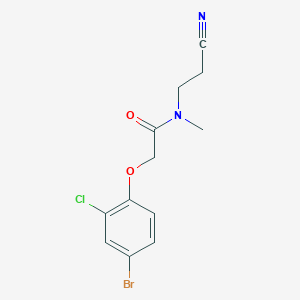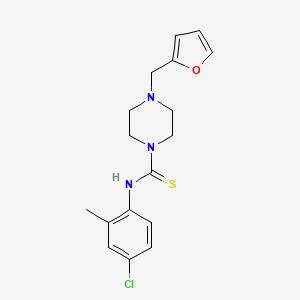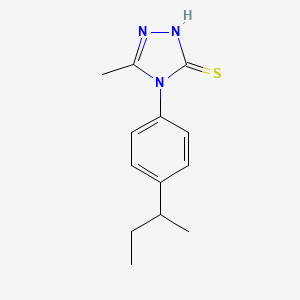![molecular formula C10H13N3O3 B4691701 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B4691701.png)
1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole-3-carboxylic acid
描述
1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole-3-carboxylic acid, also known as OPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. OPAA is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用机制
The mechanism of action of 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and reduce the production of inflammatory mediators. In vivo studies have shown that this compound can reduce inflammation, improve glucose tolerance, and inhibit tumor growth in animal models.
实验室实验的优点和局限性
1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole-3-carboxylic acid has several advantages for lab experiments, including its relatively low cost, high purity, and ease of synthesis. However, this compound also has several limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and toxicity. Additionally, this compound has not been extensively studied in humans, and its long-term safety and efficacy are not yet known.
未来方向
There are several future directions for the study of 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole-3-carboxylic acid, including the following:
1. Further investigation of the mechanism of action of this compound, including its effects on other enzymes and signaling pathways.
2. Development of more efficient and environmentally friendly synthesis methods for this compound.
3. Exploration of the potential use of this compound as a therapeutic agent for various diseases, including cancer, diabetes, and inflammatory disorders.
4. Investigation of the potential use of this compound as a herbicide for weed control in agriculture.
5. Development of new formulations of this compound that improve its solubility and bioavailability.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. This compound has several advantages for lab experiments, but also has several limitations, and there are several future directions for its study. Overall, this compound has the potential to be a valuable tool for scientific research and may have important applications in medicine, agriculture, and environmental science.
科学研究应用
1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole-3-carboxylic acid has been found to have potential applications in various scientific research fields, including medicine, agriculture, and environmental science. In medicine, this compound has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. In agriculture, this compound has been studied for its potential use as a herbicide, as it inhibits the growth of certain weeds. In environmental science, this compound has been studied for its potential use as a water treatment agent, as it can remove heavy metals from contaminated water.
属性
IUPAC Name |
1-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-9(12-4-1-2-5-12)7-13-6-3-8(11-13)10(15)16/h3,6H,1-2,4-5,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLFDGZWVOFIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-butyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4691619.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4691627.png)
![methyl 5-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4691630.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-isopropylphenyl)ethanediamide](/img/structure/B4691637.png)

![5-(4-fluorophenyl)-4-[4-(1-naphthylmethyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B4691649.png)

![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4691665.png)
![2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4691666.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4691677.png)

![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-thiophenecarboxamide](/img/structure/B4691705.png)

![N-{4-[(butylamino)sulfonyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B4691718.png)